Benzyl salicylate (CAS 118-58-1) is a high-boiling, nearly colorless liquid ester formed by the condensation of salicylic acid and benzyl alcohol[1]. In industrial and scientific procurement, it is primarily valued for its exceptionally low vapor pressure, excellent solvent capacity for heavy crystalline compounds, and intrinsic UV-B absorbing properties. Unlike lighter esters that flash off quickly, benzyl salicylate provides a stable, persistent matrix, making it a critical functional ingredient in fragrance fixation, cosmetic light stabilization, and specialized chemical simulant research [1].
Substituting benzyl salicylate with its closest structural analogs often leads to formulation failure or process inefficiencies. For instance, replacing it with methyl salicylate introduces overwhelming medicinal odors and rapid evaporation due to a >400-fold higher vapor pressure, destroying fixative performance [1] [2]. Conversely, substituting it with benzyl benzoate—a common alternative solvent—sacrifices critical UV-B protection, as benzyl benzoate lacks the ortho-hydroxyl group necessary for absorbing light at ~300 nm . Furthermore, standard volatile diluents fail as substitutes in compounding, as they cannot prevent the re-crystallization of heavy synthetic musks upon cooling, necessitating the specific high-boiling solvency of benzyl salicylate.
Benzyl salicylate exhibits a vapor pressure of 7.8 × 10⁻⁵ mmHg at 25 °C, which is orders of magnitude lower than the simplest salicylate ester, methyl salicylate (0.034 mmHg at 25 °C) [1][2]. This extremely low volatility prevents premature evaporation, allowing it to function as an exceptional fixative for volatile top notes in fragrance formulations and as a persistent chemical simulant in dermal decontamination studies.
| Evidence Dimension | Vapor Pressure at 25 °C |
| Target Compound Data | 7.8 × 10⁻⁵ mmHg |
| Comparator Or Baseline | Methyl Salicylate (0.034 mmHg) |
| Quantified Difference | >400-fold lower vapor pressure |
| Conditions | Standard ambient temperature (25 °C) |
Procurement of benzyl salicylate is essential when long-lasting dermal persistence or extended fragrance release is required without the rapid flash-off associated with lighter salicylates.
Unlike benzyl benzoate, which lacks an ortho-hydroxyl group and absorbs primarily in the UV-C range (λmax ~229 nm), benzyl salicylate features an ortho-substituted phenolic hydroxyl. This enables intramolecular hydrogen bonding, shifting its absorption maximum to ~300 nm (UV-B range) with a molar absorption coefficient exceeding 1000 L·mol⁻¹·cm⁻¹ [1]. This structural difference allows benzyl salicylate to act as an active light stabilizer, protecting photolabile compounds from UV-induced degradation.
| Evidence Dimension | Peak UV Absorption Wavelength (λmax) |
| Target Compound Data | ~300 nm (UV-B region) |
| Comparator Or Baseline | Benzyl Benzoate (~229 nm, UV-C region) |
| Quantified Difference | ~71 nm bathochromic shift into the UV-B spectrum |
| Conditions | Standard spectrophotometric assay (methanol/ethanol solvent) |
Buyers formulating light-sensitive cosmetics, dyes, or fragrances must select benzyl salicylate over benzyl benzoate to achieve dual-action solvent and UV-protective properties.
In industrial compounding, heavy crystalline synthetic musks (such as nitro-musks) are notoriously difficult to keep in solution using standard volatile diluents like ethanol, often precipitating upon cooling. Benzyl salicylate acts as a high-boiling (320 °C) primary solvent that readily dissolves these powders at room temperature or with minimal heating, maintaining them in stable liquid form without re-crystallization .
| Evidence Dimension | Crystalline musk solubility and phase stability |
| Target Compound Data | Maintains stable liquid solution of nitro-musks post-cooling |
| Comparator Or Baseline | Standard volatile diluents (e.g., ethanol, which allow precipitation) |
| Quantified Difference | Eliminates powder re-crystallization risk |
| Conditions | Ambient storage post-compounding |
Procuring benzyl salicylate streamlines manufacturing workflows by eliminating the need for continuous heating to keep heavy musks dissolved.
Due to its high boiling point and excellent solvent capacity, benzyl salicylate is the preferred diluent for crystalline synthetic musks (e.g., musk xylene and musk ketone). It prevents re-crystallization during cooling and acts as a heavy fixative, extending the longevity of volatile floral top notes .
Leveraging its ortho-hydroxy structure and resulting UV-B absorption peak at ~300 nm, benzyl salicylate is procured as a light stabilizer. It is incorporated into leave-on and rinse-off formulations to protect photolabile ingredients, such as avobenzone and sensitive dyes, from UV-induced degradation [2].
Because its vapor pressure (7.8 × 10⁻⁵ mmHg) is significantly lower than that of methyl salicylate, benzyl salicylate is utilized as a safe, highly persistent simulant for low-volatility threat agents. This ensures it remains on the skin during extended (24-hour) human dermal decontamination efficacy studies rather than evaporating[1].
Irritant;Environmental Hazard